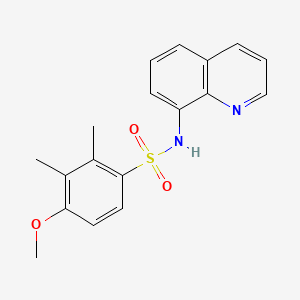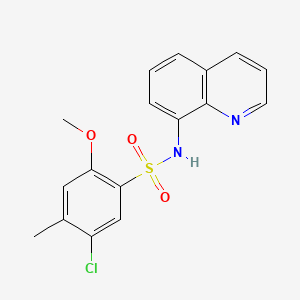
N'-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine is a chemical compound with significant applications in various scientific fields. Its unique structure, which includes a pyrimidine ring substituted with hydroxy groups and a dimethylguanidine moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine typically involves the reaction of para-cyanoaniline with mono cyanamide in an aqueous or alcohol solvent, using hydrochloric acid as a catalyst. This reaction yields N-(4-cyanophenyl)guanidine hydrochloride, which is then reacted with methanol, sodium methoxide, and dimethyl malonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the pyrimidine ring can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. This mechanism is particularly relevant in its use as an antiviral agent, where it inhibits the replication of viruses by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine include:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile: An intermediate in the preparation of HIV replication inhibitors.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide: Used in various biochemical studies.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide: Employed in medicinal chemistry research.
Uniqueness
What sets N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine apart from these similar compounds is its specific structural features, which confer unique reactivity and biological activity. Its dimethylguanidine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in drug development and other scientific applications.
Eigenschaften
Molekularformel |
C7H11N5O2 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)6(8)11-7-9-4(13)3-5(14)10-7/h3H,1-2H3,(H4,8,9,10,11,13,14) |
InChI-Schlüssel |
CRTDEFWXFIUCAE-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)/C(=N/C1=NC(=CC(=O)N1)O)/N |
Kanonische SMILES |
CN(C)C(=NC1=NC(=CC(=O)N1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371276.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)
![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)
![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
